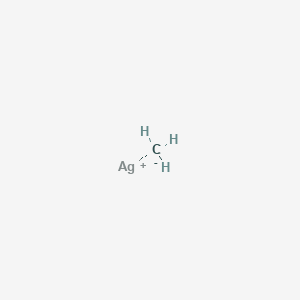
4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide is an organic compound with the molecular formula C14H15N2PS and a molecular weight of 274.321. This compound is characterized by its benzodiazaphosphole core, which is a heterocyclic structure containing nitrogen, phosphorus, and sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodiazaphosphole derivative with sulfurizing agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures to handle the reagents and products .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzodiazaphosphole derivatives.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the phosphorus and sulfur atoms.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Contains a benzimidazole core but with different substituents.
Uniqueness
4,6-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide is unique due to its benzodiazaphosphole core, which imparts distinct chemical properties and reactivity. The presence of phosphorus and sulfur atoms differentiates it from other similar compounds, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
4600-23-1 |
|---|---|
Fórmula molecular |
C14H15N2PS |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
4,6-dimethyl-2-phenyl-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C14H15N2PS/c1-10-8-11(2)14-13(9-10)15-17(18,16-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,15,16,18) |
Clave InChI |
SLASJVJQLPSPHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)NP(=S)(N2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


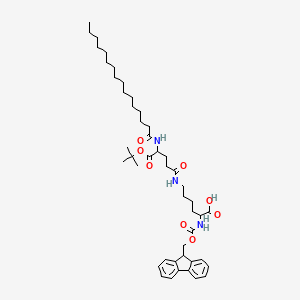
![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)
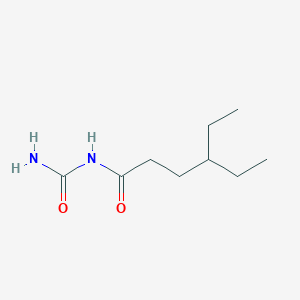
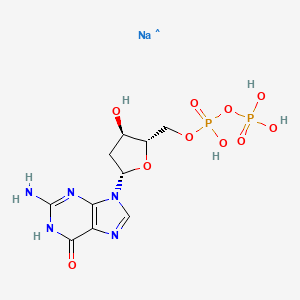
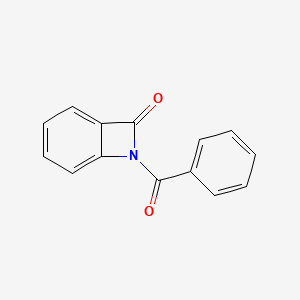

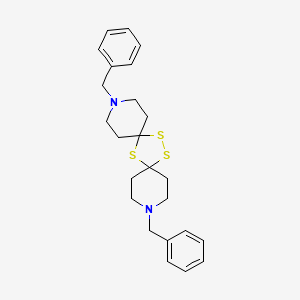

![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)
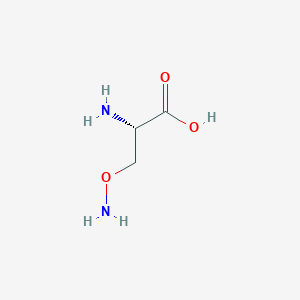

![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
